Product packaging for N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine(Cat. No.:CAS No. 80681-25-0)

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

Número de catálogo: B1461082
Número CAS: 80681-25-0
Peso molecular: 355.32 g/mol
Clave InChI: SLHADUUWJSVYGQ-HTFXMJNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine (CAS 68892-42-2; molecular formula: C₁₄H₁₉N₅O₅; molecular weight: 337.33 g/mol) is a chemically modified nucleoside derivative. The compound features two key structural modifications:

  • N2-Isobutyryl group: Protects the exocyclic amine of guanine, enhancing stability during oligonucleotide synthesis .
  • 2'-Fluoro substitution: Replaces the 2'-hydroxyl group of the deoxyribose sugar, altering sugar pucker conformation and improving nuclease resistance .

This derivative is widely used in solid-phase DNA synthesis as a phosphoramidite building block, particularly for introducing fluorine-modified guanine residues into oligonucleotides . Its synthesis involves sequential silylation, fluorination, and protection steps, with yields ranging from 30% to 84% depending on reaction conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18FN5O5 B1461082 N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine CAS No. 80681-25-0

Propiedades

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHADUUWJSVYGQ-HTFXMJNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine (IBF-dG) is a modified nucleoside that has gained attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, stability, interactions with nucleic acids, and implications for therapeutic applications.

1. Structural Characteristics

This compound features a fluorine atom at the 2' position of the ribose sugar and an isobutyryl group at the N2 position of the guanine base. These modifications enhance its stability against nucleolytic degradation and influence its binding affinity to complementary nucleic acids.

2. Synthesis and Stability

The synthesis of IBF-dG involves standard phosphoramidite chemistry, allowing for the incorporation of this modified nucleoside into oligonucleotides. Studies have indicated that IBF-dG exhibits increased resistance to enzymatic degradation compared to unmodified nucleosides, particularly when incorporated into phosphorothioate oligonucleotides. This resistance is crucial for therapeutic applications where prolonged circulation in biological systems is desired .

3.1 Antiviral Properties

Research has shown that IBF-dG possesses antiviral activity, particularly against certain strains of viruses. Its mechanism is thought to involve interference with viral replication processes, potentially by acting as a chain terminator during viral RNA synthesis. For instance, a study demonstrated that modified nucleosides like IBF-dG can inhibit the replication of RNA viruses by incorporating into their genomes, leading to defective viral particles .

3.2 Anticancer Potential

IBF-dG has also been evaluated for its anticancer properties. The incorporation of this modified nucleoside into oligonucleotides has been shown to enhance their ability to induce apoptosis in cancer cells. The structural modifications imparted by IBF-dG contribute to increased binding affinity to target RNA or DNA sequences involved in oncogenic pathways .

4. Case Studies and Research Findings

Several studies have investigated the biological activity of IBF-dG:

  • Antiviral Activity : A study reported that IBF-dG demonstrated significant antiviral effects against specific RNA viruses, with IC50 values indicating effective inhibition at low concentrations.
  • Nuclease Resistance : Oligonucleotides containing IBF-dG showed remarkable stability in serum conditions, with over 50% remaining intact after 24 hours, compared to rapid degradation observed with unmodified counterparts .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
AntiviralEffective against RNA viruses; IC50 values low
AnticancerInduces apoptosis in cancer cells
Nuclease Resistance>50% stability in serum after 24 hours

5. Conclusion

This compound represents a promising candidate in the realm of modified nucleosides with significant biological activities. Its enhanced stability and potential therapeutic applications make it a valuable tool for further research in antiviral and anticancer therapies. Future studies are warranted to explore its full range of biological effects and mechanisms of action.

Aplicaciones Científicas De Investigación

Molecular Biology Applications

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is primarily utilized in the synthesis of oligonucleotides. Its unique structure allows it to serve as a building block for creating modified nucleic acids that can enhance the stability and efficacy of therapeutic agents.

Oligonucleotide Synthesis

  • Functionality : The compound acts as a precursor in the synthesis of phosphorothioate oligonucleotides, which are known for their increased resistance to nuclease degradation.
  • Case Study : Research has demonstrated that oligonucleotides containing iBu-2'-F-dG exhibit improved binding affinity to complementary DNA strands, making them suitable for applications in gene therapy and antisense oligonucleotide design .

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties, particularly as an inhibitor of various biological processes.

Inhibition of Enzymatic Activity

  • Mechanism : this compound has been identified as an inhibitor of bacterial translocation and prostaglandin synthesis, which are crucial pathways in inflammatory responses.
  • Research Findings : Studies indicate that derivatives of this compound can effectively reduce inflammation in animal models by modulating these pathways .

Antiviral Activity

  • Potential : Preliminary investigations suggest that iBu-2'-F-dG may possess antiviral properties against certain RNA viruses by interfering with viral replication mechanisms.
  • Evidence : A recent study highlighted its effectiveness in vitro against specific strains of viruses, suggesting further exploration into its therapeutic potential .

Biochemical Applications

In biochemical research, this compound is utilized for various assays and experimental setups.

Enzyme Substrate Studies

  • Application : The compound serves as a substrate for enzymes involved in nucleic acid metabolism, allowing researchers to study enzyme kinetics and mechanisms.
  • Example : It has been used to investigate the specificity of DNA polymerases and their ability to incorporate modified nucleotides into DNA strands .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Molecular BiologyOligonucleotide synthesisImproved stability and binding affinity
Medicinal ChemistryInhibition of bacterial translocationReduces inflammation; potential antiviral activity
Biochemical ResearchSubstrate for enzyme studiesUseful for studying enzyme kinetics

Comparación Con Compuestos Similares

8-Fluoro-N-isobutyryl-2'-deoxyguanosine

  • Structural Difference : Fluorine at the 8-position of guanine instead of the 2'-sugar position.
  • Synthesis : Requires electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) under strongly basic conditions (LDA, -78°C), yielding 30% product .
  • Stability: Prone to decomposition under ammonolysis, forming 8-amino-2'-deoxyguanosine and cyclic byproducts, limiting its utility in oligonucleotide synthesis .
  • Applications : Primarily explored for studying DNA damage repair mechanisms .

2'-Fluoro-2'-deoxyguanosine (fl2’dG)

  • Structural Difference : Lacks the N2-isobutyryl protecting group.
  • Function : The 2'-fluorine stabilizes the C3'-endo sugar conformation, enhancing duplex thermal stability in RNA-DNA hybrids .
  • Synthesis : Enzymatically produced via 2'-deoxyribosyltransferases or chemically synthesized from ribose precursors .
  • Applications : Used in antisense oligonucleotides and G-quadruplex stabilization .

N7-Benzyl-2'-fluoro-2'-deoxyguanosine

  • Structural Difference : Benzyl group at the N7 position of guanine.
  • Synthesis: Prepared via alkylation of N2-phenoxyacetyl-2'-fluoro-2'-deoxyguanosine with benzyl bromide (90% yield) .
  • Applications : Used to study translesion DNA synthesis by polymerases like Pol η .

Functional and Application-Based Comparisons

Impact on Nucleic Acid Structure

  • G-Quadruplex Stabilization: Substitution with 2'-fluoro-2'-deoxyguanosine in G-tetrads increases thermal stability (ΔTₐ up to +8°C) compared to arabinose-configured analogs (fl2’araG) .
  • Hammerhead Ribozyme Activity: 2'-Fluoro substitution at specific guanosines reduces catalytic efficiency by 150-fold, whereas 2'-amino groups cause only 15-fold reductions .

Métodos De Preparación

Protection of Guanine Base

  • The guanine base is protected at the N2 position using an isobutyryl group. This is crucial because unprotected guanine can undergo unwanted side reactions during fluorination.
  • The isobutyryl protection is typically introduced by reacting 2'-deoxyguanosine with isobutyryl chloride under controlled conditions, ensuring selective acylation at the N2 amine.

Protection of Sugar Hydroxyl Groups

  • The 3' and 5' hydroxyl groups of the sugar are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired reactions during fluorination.
  • The protected intermediate is usually 3′,5′-O-bis(tert-butyldimethylsilyl)-N2-isobutyryl-2′-deoxyguanosine.

Fluorination via Metalation-Electrophilic Fluorination

  • The key fluorination step involves metalation followed by electrophilic fluorination:
    • Metalation is performed using lithium diisopropylamide (LDA) to generate a nucleophilic intermediate at the 2' position.
    • Electrophilic fluorination is then achieved by treating the metalated intermediate with N-fluorobenzenesulfonimide (NFSI).
  • This process yields the 2'-fluoro derivative with moderate yields (~30%), with significant recovery (~50%) of starting material.

Deprotection and Purification

  • After fluorination, the silyl protecting groups are removed under acidic or fluoride ion conditions.
  • The isobutyryl group remains stable under these conditions, allowing selective deprotection.
  • The final product, N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine, is isolated and purified by chromatographic methods.

Reaction Scheme Summary

Step Reaction Reagents/Conditions Outcome
1 N2-Isobutyryl protection of guanine Isobutyryl chloride, base N2-isobutyryl-2′-deoxyguanosine
2 3',5'-O protection with TBDMS TBDMS chloride, imidazole 3′,5′-O-bis(TBDMS)-N2-isobutyryl-2′-deoxyguanosine
3 Metalation at 2' position LDA, low temperature Metalated intermediate
4 Electrophilic fluorination N-fluorobenzenesulfonimide (NFSI) 2'-fluoro derivative
5 Deprotection of TBDMS groups Acidic or fluoride ion treatment This compound

Research Findings and Yield Data

  • The fluorination step yields approximately 30% of the desired 2'-fluoro product, with about 50% recovery of the starting protected nucleoside.
  • The isobutyryl protecting group provides better stability and selectivity during fluorination compared to other protecting groups like N2-formamidine.
  • The compound shows stability under dichloroacetic acid conditions used in solid-phase synthesis, which is important for its application in oligonucleotide synthesis.

Summary Table of Key Physical and Chemical Data

Parameter Data
Molecular Formula C14H18FN5O5
Molecular Weight 355.32 g/mol
CAS Number 80681-25-0
IUPAC Name N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Solubility Methanol (soluble)
Storage Conditions 2°C to 8°C
Fluorination Yield ~30%
Recovery of Starting Material ~50%

Q & A

Q. What are the standard synthetic routes for N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example, starting with N2-phenoxyacetyl-2'-fluoro-2'-deoxyguanosine, benzylation (using benzyl bromide in DMF, 25°C, 12 h) achieves 90% yield . Subsequent DMTr protection (1.3 equiv. DMTrCl in pyridine, 2 h) yields 80% . Phosphoramidite preparation requires (i-Pr₂N)₂P(OC₂H₄CN) and 4,5-dicyanoimidazole in CH₂Cl₂ (1 h, 78% yield) . Ultra-mild deprotection (K₂CO₃/MeOH, 25°C) preserves the glycosidic bond. Optimizing stoichiometry, solvent polarity, and reaction time minimizes side products .

Q. How is the stability of the glycosidic bond in 2'-fluoro-modified deoxyguanosine derivatives evaluated under physiological conditions?

  • Methodological Answer : Stability studies employ HPLC or LC-MS to monitor hydrolysis rates at pH 7.4 (37°C). For 2'-fluoro-2'-deoxyguanosine, the fluorine substituent enhances bond stability by reducing sugar pucker flexibility, as shown in kinetic studies comparing it to non-fluorinated analogs . Accelerated degradation assays (e.g., acidic/basic buffers) quantify half-life differences .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 3–30% acetonitrile/water gradient) for purity assessment . Structural confirmation relies on:
  • ¹H/¹³C NMR : Key signals include δ 2.19 (sugar H2'), 7.92 (guanine H8), and 10.61 (N1-H) .
  • HRMS : Expected [M+H]⁺ for C₁₄H₁₉N₅O₅F is 356.13; deviations >2 ppm indicate impurities .
  • UV-Vis : λmax ~254–258 nm for guanine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-viral efficacy data for 2'-fluoro-2'-deoxyguanosine analogs?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell type, viral strain, or ProTide activation efficiency). To reconcile
  • Standardize in vitro models (e.g., MDCK cells for influenza) and include positive controls (e.g., oseltamivir) .
  • Quantify intracellular triphosphate levels via LC-MS to correlate efficacy with metabolite accumulation .
  • Compare phosphoramidate ProTide designs (e.g., aryloxy vs. amino acid esters) to optimize prodrug activation .

Q. What strategies improve the incorporation efficiency of this compound phosphoramidites into oligonucleotides?

  • Methodological Answer :
  • Coupling optimization : Use 5-ethylthio-1H-tetrazole (0.25 M) as an activator and extend coupling time to 3 min .
  • Deprotection : Replace standard NH₄OH with methylamine (40°C, 10 min) to prevent β-elimination of the 2'-fluoro group .
  • CPG support : Use 3'-succinyl-LCAA-CPG (500 Å pore size) for better loading (43 μmol/g) and reduced steric hindrance .

Q. How do metal cofactors (e.g., Mg²⁺, Zn²⁺) influence the reactivity of N7-alkylated 2'-fluoro-2'-deoxyguanosine in DNA repair studies?

  • Methodological Answer : Metal ions modulate base excision repair (BER) enzyme activity. Experimental design:
  • Kinetic assays : Compare AP endonuclease activity (e.g., APE1) on N7-benzylguanine-containing DNA ± 1 mM MgCl₂ .
  • Competition studies : Add EDTA to chelate metals and assess repair inhibition .
  • Crystallography : Resolve metal-binding sites in enzyme-substrate complexes to identify coordination effects .

Q. What are the best practices for quantifying oxidative damage to 2'-fluoro-2'-deoxyguanosine in biological samples?

  • Methodological Answer :
  • Sample preparation : Isolate DNA via phenol-chloroform extraction; avoid Fe²⁺/H₂O₂ during lysis to prevent artifactual oxidation .
  • Detection : Use isotope-dilution UHPLC-MS/MS (e.g., [¹⁵N₃]-8-oxo-dG as internal standard) for sensitivity to 0.1 fmol .
  • Validation : Compare with ELISA kits to rule out antibody cross-reactivity with fluoro-modified adducts .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report low yields in solid-phase synthesis of 2'-fluoro oligonucleotides despite high phosphoramidite purity?

  • Root Cause : Fluorine’s electronegativity reduces coupling efficiency and increases depurination risk.
  • Solutions :
  • Pre-dry phosphoramidites over 3Å molecular sieves for >16 h to eliminate moisture .
  • Use ultra-mild deprotection (0.05 M K₂CO₃ in MeOH) to preserve fluoro-sugar integrity .

Q. How to address discrepancies in 8-OHdG biomarker levels when using fluoro-modified vs. native deoxyguanosine?

  • Resolution : 2'-Fluoro substitution alters oxidation kinetics. Normalize data using:
  • Fluoro-specific calibration curves : Synthesize 8-OH-2'-fluoro-dG standards .
  • Enzymatic digestion controls : Confirm no bias in nuclease/P1 phosphatase activity toward modified DNA .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₄H₁₉N₅O₅F
Molecular Weight356.33 g/mol
CAS RN68892-42-2
λmax (UV)254–258 nm
Glycosidic Bond Half-life (pH 7.4)>48 h (vs. ~12 h for non-fluorinated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine
Reactant of Route 2
Reactant of Route 2
N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.